N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylacrylamide
Description
N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylacrylamide is a sulfonamide-containing thiazole derivative characterized by a 1,3-thiazole core substituted at the 5-position with a 4-nitrophenylsulfonyl group and at the 2-position with a 3-phenylacrylamide moiety.
Properties
IUPAC Name |
(E)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c22-16(11-6-13-4-2-1-3-5-13)20-18-19-12-17(27-18)28(25,26)15-9-7-14(8-10-15)21(23)24/h1-12H,(H,19,20,22)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQSPMXVFBYZEN-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, a nitrophenyl group, and an acrylamide moiety, contributing to its diverse reactivity and biological activity. The molecular formula is with a molecular weight of approximately 359.4 g/mol. Its unique structure allows for various interactions with biological targets.
Medicinal Chemistry
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylacrylamide has been investigated for its potential as an antibacterial and antifungal agent. The sulfonamide group is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. In vitro studies indicate that modifications to the nitrophenyl and thiazole groups can enhance efficacy against resistant strains of bacteria .
Biological Studies
The compound's ability to interact with specific enzymes makes it a valuable tool in biochemical assays. It can serve as a probe for studying enzyme kinetics and mechanisms, particularly in the context of sulfonamide-related enzymatic pathways.
Case Study: Enzyme Inhibition
In studies examining enzyme inhibition, this compound was shown to effectively inhibit certain proteases involved in cancer progression. This suggests potential applications in cancer therapeutics .
Material Science
The compound's structural characteristics allow for its use in the development of novel materials. Its reactivity can be harnessed to create polymeric structures with specific functionalities.
Case Study: Polymer Synthesis
Recent advancements have showcased the use of this compound in synthesizing functionalized polymers that exhibit enhanced properties such as thermal stability and chemical resistance. These materials are being explored for applications in coatings and composites .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Sulfonamide-Thiazole Derivatives
a) 3-Methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide
- Structure : Shares the 5-(4-nitrophenylsulfonyl)thiazole core but replaces the acrylamide with a 3-methylbutanamide.
- Properties : Molecular weight = 349.54 g/mol (calculated from C₁₄H₁₅N₃O₅S).
- However, the methylbutanamide chain could enhance lipophilicity, improving membrane permeability .
b) AB4 and AB5 ()
- AB4: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide.
- AB5 : 1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea.
- Comparison : Both compounds retain the thiazole-sulfonamide motif but incorporate triazole or piperazine groups. AB4 and AB5 exhibit similarity scores of 0.500 and 0.487, respectively, to the target compound, suggesting overlapping pharmacophores. The triazole in AB4 may enhance metal-binding capacity, while AB5’s piperazine could improve solubility .
Heterocyclic Variants with Acrylamide/Amide Groups
a) N-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide
- Structure : Replaces the thiazole with a 1,3,4-thiadiazole ring and substitutes the sulfonyl group with a 3-methoxyphenyl.
- The methoxy group introduces electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature in the target compound. This structural shift may redirect biological activity toward different targets, such as topoisomerases .
b) N-[5-(4-Nitrophenylsulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Structure : Substitutes the acrylamide with a furan-2-carboxamide.
- This modification may alter target selectivity, favoring enzymes with smaller hydrophobic pockets .
Compounds with Anticancer Activity
a) N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f)
- Structure : Features a thiophene-carboxamide and a dichlorobenzyl substituent.
- Activity : Exhibits significant cytotoxic and cytostatic effects in anticancer assays.
- Comparison : The dichlorobenzyl group enhances halogen bonding, while the thiophene ring may stabilize charge transfer interactions. The absence of a sulfonyl group in 5f highlights the importance of the 4-nitrophenylsulfonyl moiety in the target compound for specific binding interactions .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 1,3-Thiazole | 4-Nitrophenylsulfonyl, phenylacrylamide | 379.37 (calculated) | High electron-withdrawing capacity |
| 3-Methyl-N-[5-(4-nitrophenyl)sulfonyl... | 1,3-Thiazole | 4-Nitrophenylsulfonyl, butanamide | 349.54 | Increased lipophilicity |
| N-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol... | 1,3,4-Thiadiazole | 3-Methoxyphenyl, phenylacrylamide | 337.40 | Planar structure for DNA binding |
| N-[5-(4-Nitrophenylsulfonyl)-1,3-thiazol... | 1,3-Thiazole | 4-Nitrophenylsulfonyl, furanamide | 379.37 | Hydrogen-bonding via furan oxygen |
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylacrylamide?
- Methodological Answer : The synthesis typically involves condensation of key intermediates. For example, thiazole cores can be functionalized via sulfonylation using 4-nitrophenylsulfonyl chloride under anhydrous conditions. A reflux setup (e.g., 90°C for 3 hours in POCl₃) is common for cyclization, followed by purification via recrystallization (DMSO/water mixtures) to isolate the product . Substitution reactions on the thiazole ring may require protecting groups, such as tert-butyl carbamates, to prevent side reactions during sulfonyl group introduction .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous thiazole derivatives in Acta Crystallographica Section E, which resolves bond angles and sulfonyl group geometry . Complementary techniques include:
- ¹H/¹³C NMR : To verify aromatic protons (e.g., 4-nitrophenyl protons at δ 8.2–8.4 ppm) and acrylamide carbonyl signals (δ ~165 ppm).
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
- FT-IR : For sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Modify the 4-nitrophenyl group (e.g., replacing nitro with methoxy or halogens) to assess electronic effects on target binding. Analogous purinoreceptor antagonists with trifluoromethyl or methylsulfonyl groups show enhanced metabolic stability, suggesting similar modifications here .
- In Silico Docking : Use software like AutoDock to predict interactions with targets (e.g., kinases or GPCRs) based on the acrylamide’s hydrogen-bonding capacity and the sulfonyl group’s electrostatic potential .
- In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., ELISA for kinase activity) across analogs to correlate substituents with potency .
Q. What methodological challenges arise in characterizing the sulfonyl and acrylamide functionalities?
- Methodological Answer :
- Sulfonyl Group Reactivity : The 4-nitrophenylsulfonyl moiety is prone to hydrolysis under basic conditions. Use anhydrous solvents (e.g., THF) and low temperatures during synthesis to minimize degradation .
- Acrylamide Isomerization : The (Z)- and (E)-isomers of the acrylamide group may coexist. Employ chiral HPLC (e.g., C18 column with acetonitrile/water gradient) to resolve isomers and assign configurations via NOESY NMR .
- Byproduct Identification : LC-MS/MS can detect sulfonic acid byproducts (e.g., from sulfonyl group cleavage) during stability studies .
Q. How can researchers resolve contradictions in reported biological activities of thiazole-sulfonyl derivatives?
- Methodological Answer :
- Orthogonal Assays : Reproduce conflicting studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to isolate variables like assay conditions .
- Metabolite Profiling : Use hepatic microsome models to identify if discrepancies arise from differential metabolite formation (e.g., nitro reduction to amines altering activity) .
- Crystallographic Data : Compare target-binding modes of similar compounds (e.g., filapixant’s benzamide interactions) to hypothesize why certain substituents enhance or reduce efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
